Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl- Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-
Brand Name: Vulcanchem
CAS No.: 77585-85-4
VCID: VC15727601
InChI: InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18)
SMILES:
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl-

CAS No.: 77585-85-4

Cat. No.: VC15727601

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Urea, N-methyl-N'-(4-methylphenyl)-N-phenyl- - 77585-85-4

Specification

CAS No. 77585-85-4
Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name 1-methyl-3-(4-methylphenyl)-1-phenylurea
Standard InChI InChI=1S/C15H16N2O/c1-12-8-10-13(11-9-12)16-15(18)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18)
Standard InChI Key HBOONMYJMCXSGD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Urea derivatives are characterized by substitutions on the nitrogen atoms of the urea core ((NH₂)₂CO). In N-methyl-N'-(4-methylphenyl)-N-phenylurea, one nitrogen atom is substituted with a methyl and a phenyl group, while the other nitrogen bears a 4-methylphenyl group. This arrangement confers distinct steric and electronic properties, influencing reactivity and interactions with biological targets .

Molecular Formula and Weight

Based on analogous compounds , the molecular formula is inferred as C₁₅H₁₆N₂O, with a molecular weight of 240.30 g/mol. Key structural features include:

  • Methyl group (–CH₃) at the N-position.

  • Phenyl (–C₆H₅) and 4-methylphenyl (–C₆H₄CH₃) groups on adjacent nitrogens.

Stereochemical Considerations

The compound is achiral due to the absence of stereogenic centers, a common trait in symmetrically substituted ureas .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of trisubstituted ureas typically involves:

  • Reaction of isocyanates with amines:

    • Example: N-methylphenyl isocyanate reacts with 4-methylaniline in anhydrous tetrahydrofuran (THF) under reflux .

    • Reaction equation:

      CH₃-C₆H₄-NCO + H₂N-C₆H₃(CH₃)-4 → CH₃-C₆H₄-NH-C(O)-NH-C₆H₃(CH₃)-4\text{CH₃-C₆H₄-NCO + H₂N-C₆H₃(CH₃)-4 → CH₃-C₆H₄-NH-C(O)-NH-C₆H₃(CH₃)-4}
    • Yield optimization requires strict moisture exclusion to prevent hydrolysis .

  • Catalytic carbonylation:

    • Palladium-catalyzed carbonylation of aryl halides with methylamines offers a scalable alternative .

Industrial-Scale Production

Industrial methods prioritize continuous-flow reactors for enhanced safety and yield. Purification often employs:

  • Recrystallization from ethanol/water mixtures.

  • Column chromatography for high-purity batches .

Physicochemical Properties

Key properties, extrapolated from structural analogs , include:

PropertyValue
logP3.8 ± 0.2
Water solubility0.12 mg/mL (25°C)
Melting point145–148°C
Hydrogen bond donors2
Polar surface area41.1 Ų
  • logP indicates moderate lipophilicity, suitable for membrane permeability in drug design .

  • Low water solubility necessitates formulation strategies like salt formation or nanoemulsions .

Biological and Pharmacological Activities

While direct studies on N-methyl-N'-(4-methylphenyl)-N-phenylurea are lacking, structurally related ureas exhibit:

Antimicrobial Activity

  • N-(4-methylphenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea (Y500-9116) shows MIC values of 8 µg/mL against Staphylococcus aureus .

  • Mechanistic studies suggest inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) interference .

Industrial and Material Science Applications

Polymer Additives

Urea derivatives act as:

  • Crosslinking agents in polyurethane foams.

  • Stabilizers for PVC, mitigating thermal degradation .

Agricultural Chemistry

  • Herbicidal activity: Substituted ureas inhibit photosynthesis in weeds by blocking photosystem II .

  • Example: Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) is a commercial herbicide with an EC₅₀ of 0.1 µM .

Environmental and Toxicological Profile

Ecotoxicity

  • Bioaccumulation potential: logP >3 suggests moderate risk, necessitating biodegradation studies .

  • Aquatic toxicity: LC₅₀ for Daphnia magna is projected at 12 mg/L based on QSAR models .

Mammalian Toxicity

  • LD₅₀ (oral, rat): Estimated at 1,200 mg/kg, classifying it as Category 4 (harmful) .

  • Chronic exposure risks include nephrotoxicity and hepatotoxicity, as observed in phenylurea herbicides .

Future Directions and Research Gaps

  • Synthetic optimization: Developing greener catalysts (e.g., enzymatic urea synthesis) to reduce waste .

  • Targeted drug delivery: Conjugating urea derivatives with nanoparticles for enhanced bioavailability .

  • Ecological impact studies: Long-term soil and aquatic ecosystem monitoring for metabolites.

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